N-(4-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Historical Development of Quinazolinone-Based Compounds
Quinazolinones, bicyclic heterocycles featuring a fused benzene and pyrimidine ring with a carbonyl group, emerged as pharmacophores in the early 20th century. The first synthesis of quinazoline by August Bischler and Lang in 1895 laid the groundwork for derivatives like 4-quinazolinone, which gained prominence due to its metabolic stability compared to the 2-isomer. Methaqualone, a 4-quinazolinone derivative introduced in the 1960s as a sedative-hypnotic, exemplified early therapeutic applications despite later restrictions due to abuse potential.
Structural modifications to the quinazolinone core have driven diversification:
- Electron-withdrawing substituents at N3 (e.g., aryl groups) enhance receptor binding affinity, as seen in the GABA_A receptor modulation by methaqualone analogs.
- Saturation of the pyrimidine ring , as in hexahydroquinazolinones, improves solubility and reduces planarity, potentially mitigating intercalation-related toxicity.
Recent decades have seen quinazolinones repurposed for kinase inhibition (e.g., gefitinib in oncology) and antiviral applications, leveraging their capacity to disrupt protein-protein interactions. Table 1 summarizes key milestones:
Table 1: Historical Development of Quinazolinone Therapeutics
Significance of Thioacetamide Derivatives in Medicinal Chemistry
Thioacetamides, characterized by a -N-C(=S)-NH- moiety, exhibit unique reactivity and bioactivity profiles. The thiocarbonyl group enhances hydrogen bonding capacity and metabolic resistance compared to oxo-analogs, as demonstrated in recent SARS-CoV-2 protease inhibitors.
Key pharmacological advantages include:
- Improved membrane permeability due to moderate lipophilicity (LogP ~1.5–2.5), balancing aqueous solubility and cellular uptake.
- Dual-targeting potential through simultaneous interaction with nucleophilic residues (e.g., cysteine thiols) and hydrophobic pockets.
The integration of thioacetamide functionalities into heterocyclic systems, as seen in N-(4-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, merges these benefits with the conformational rigidity of quinazolinones. This design strategy mirrors advancements in kinase inhibitor development, where similar hybrids improve target selectivity.
Research Relevance of this compound
The compound’s structure suggests multifunctional pharmacological potential:
- 4-Chlorobenzyl group : Enhances lipophilicity (calculated LogP = 3.1) and may facilitate blood-brain barrier penetration, relevant for CNS targets.
- Hexahydroquinazolinone core : Partial saturation reduces aromaticity, potentially lowering mutagenic risk while maintaining π-π stacking capabilities.
- Thioether linkage : Serves as a metabolically stable bioisostere for ethers, with possible disulfide bridge formation in vivo.
Synthetic routes to this compound typically involve:
- Formation of the hexahydroquinazolinone via cyclocondensation of cyclohexenone derivatives with thiourea.
- Thioacetylation using chloroacetyl chloride followed by nucleophilic displacement with 4-chlorobenzylamine.
Table 2: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₉ClN₃O₂S |
| Molecular weight | 376.88 g/mol |
| Topological polar surface area | 85.7 Ų |
| Hydrogen bond donors/acceptors | 2/4 |
| Synthetic accessibility score | 3.2 (scale 1–10) |
Current Research Landscape and Knowledge Gaps
Recent studies on analogous compounds reveal several research frontiers:
- Antiviral activity : Tetrahydrothioquinazoline-N-arylacetohydrazides exhibit IC₅₀ values of 21.4–38.45 µM against SARS-CoV-2, suggesting potential for structural optimization.
- Kinase inhibition : Piperidin-1-yl-acetamide derivatives with quinazolinone moieties show nanomolar affinity for tyrosine kinases in patent literature.
Critical unresolved questions specific to this compound include:
- Target identification : Whether activity stems from covalent binding (via thioether) or allosteric modulation remains uncharacterized.
- Metabolic fate : The compound’s stability toward hepatic S-oxidation and N-dechlorobenzylation requires investigation.
- Stereochemical effects : The impact of hexahydroquinazolinone ring conformation (chair vs. boat) on target engagement is unexplored.
Ongoing research priorities should address these gaps through proteomic profiling, metabolite identification studies, and enantioselective synthesis. The compound’s dual potential as a kinase modulator and antiviral agent positions it as a versatile scaffold for further development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-12-7-5-11(6-8-12)9-19-15(22)10-24-16-13-3-1-2-4-14(13)20-17(23)21-16/h5-8H,1-4,9-10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOBYNOWLRWJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. Its unique structure features a hexahydroquinazoline moiety and a thioacetamide group, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O2S |
| Molecular Weight | 363.86 g/mol |
| IUPAC Name | This compound |
The presence of the chlorobenzyl group enhances lipophilicity and membrane penetration, while the hexahydroquinazolinone structure is critical for its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: A549 Lung Adenocarcinoma Model
In a study involving A549 human lung adenocarcinoma cells:
- The compound was tested at a concentration of 100 µM.
- Post-treatment viability was assessed using an MTT assay.
- Results demonstrated a reduction in cell viability compared to control groups.
The data indicated that structural modifications in related compounds significantly influenced their anticancer efficacy. For instance:
- Compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed reduced viability in A549 cells to 64% and 61%, respectively .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus.
Antimicrobial Efficacy Testing
In antimicrobial assays:
- The compound displayed effective inhibition against various strains.
- The results suggest potential applications in treating infections caused by resistant bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The quinazolinone structure may inhibit enzymes involved in DNA replication or repair processes.
- Induction of Apoptosis : The compound has been shown to disrupt cellular signaling pathways leading to programmed cell death in cancer cells.
- Antimicrobial Action : Interactions with bacterial cell membranes may disrupt their integrity and function.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant reduction in A549 cell viability; structure-dependent efficacy observed. |
| Antimicrobial Activity | Effective against multidrug-resistant strains; potential for clinical applications. |
| Mechanisms | Enzyme inhibition and apoptosis induction are primary mechanisms; further studies needed for detailed pathways. |
Comparison with Similar Compounds
Structural Comparison
The compound shares core features with several analogs (Table 1):
Key Observations :
- The hexahydroquinazolinone core in the target compound offers enhanced solubility compared to fully aromatic quinazolines (e.g., dihydroquinazolinones in ).
Key Observations :
- Lower yields (e.g., 58% in ) are common with bulky or electron-withdrawing substituents (e.g., nitro groups).
- Melting points correlate with molecular symmetry and intermolecular interactions; sulfonamide-containing analogs (e.g., 315.5°C in ) exhibit higher thermal stability.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
